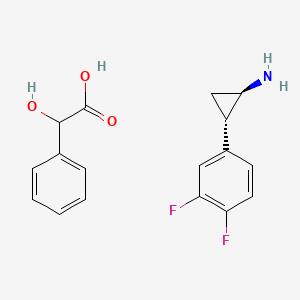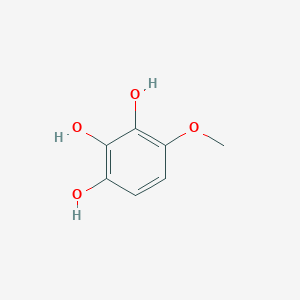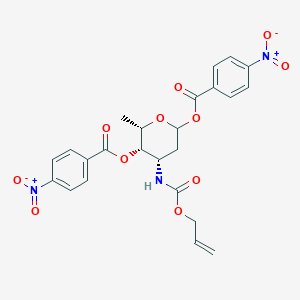
Boc-N-Me-D-Glu(OMe)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-N-Me-D-Glu(OMe)-OH: is a synthetic compound often used in peptide synthesis. It is a derivative of glutamic acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the carboxyl group is methylated. This compound is valuable in various fields, including chemistry, biology, and medicine, due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Boc-N-Me-D-Glu(OMe)-OH typically involves the protection of the amino group of glutamic acid with a Boc group and the methylation of the carboxyl group. The process may include:
Protection of the Amino Group: The amino group of glutamic acid is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Methylation of the Carboxyl Group: The carboxyl group is methylated using methanol and a catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods: Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of automated peptide synthesizers can streamline the process.
化学反応の分析
Types of Reactions:
Hydrolysis: Boc-N-Me-D-Glu(OMe)-OH can undergo hydrolysis to remove the Boc protecting group, yielding the free amino acid.
Substitution Reactions: The compound can participate in substitution reactions, where the Boc group is replaced with other protecting groups or functional groups.
Oxidation and Reduction: While less common, the compound can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Substitution: Various reagents depending on the desired substitution, such as trifluoroacetic acid for Boc removal.
Major Products:
Deprotected Amino Acid: Resulting from hydrolysis.
Substituted Derivatives: Resulting from substitution reactions.
科学的研究の応用
Chemistry:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Chemical Probes: Utilized in the development of chemical probes for studying biological processes.
Biology:
Enzyme Studies: Employed in studies of enzyme-substrate interactions.
Protein Engineering: Used in the design and synthesis of modified proteins.
Medicine:
Drug Development: Investigated for potential therapeutic applications.
Biomarker Discovery: Used in the identification of biomarkers for diseases.
Industry:
Biotechnology: Applied in the production of biotechnological products.
Pharmaceuticals: Used in the synthesis of pharmaceutical compounds.
作用機序
The mechanism of action of Boc-N-Me-D-Glu(OMe)-OH depends on its application. In peptide synthesis, it acts as a protected amino acid, allowing for selective reactions at specific sites. The Boc group protects the amino group from unwanted reactions, while the methyl ester protects the carboxyl group.
類似化合物との比較
Boc-D-Glu(OMe)-OH: Similar structure but without the methylation of the amino group.
Fmoc-N-Me-D-Glu(OMe)-OH: Uses a different protecting group (Fmoc) instead of Boc.
Boc-L-Glu(OMe)-OH: The L-isomer of the compound.
Uniqueness: Boc-N-Me-D-Glu(OMe)-OH is unique due to its specific protecting groups and methylation, which provide stability and reactivity in peptide synthesis. Its structure allows for selective reactions, making it valuable in various scientific and industrial applications.
特性
分子式 |
C12H21NO6 |
|---|---|
分子量 |
275.30 g/mol |
IUPAC名 |
(2R)-5-methoxy-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C12H21NO6/c1-12(2,3)19-11(17)13(4)8(10(15)16)6-7-9(14)18-5/h8H,6-7H2,1-5H3,(H,15,16)/t8-/m1/s1 |
InChIキー |
ZKNHSXSCXRYJHZ-MRVPVSSYSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N(C)[C@H](CCC(=O)OC)C(=O)O |
正規SMILES |
CC(C)(C)OC(=O)N(C)C(CCC(=O)OC)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![7-Aminobenzo[d]isoxazole-3-carboxylic acid](/img/structure/B13150260.png)


![2-[(3-Bromo-9-oxofluoren-2-yl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B13150282.png)




